Pomalidomide-5-C14-NH2 (hydrochloride)

PROTAC Design Linker Optimization Ternary Complex Geometry

Pomalidomide-5-C14-NH2 (hydrochloride) is a critical, extended-reach CRBN ligand-linker conjugate for PROTAC libraries. Unlike common C4-anchored or shorter-chain analogs, its C5 attachment geometry minimizes neo-substrate degradation (e.g., zinc finger proteins), while the ~17.8 Å C14 linker bridges distant protein-protein interfaces inaccessible to C6 linkers. This is the optimal building block for deep-binding-pocket targets or when initial C2-C6 screens fail, enabling systematic SAR exploration of ternary complex geometries without compromising on-target potency.

Molecular Formula C27H41ClN4O4
Molecular Weight 521.1 g/mol
Cat. No. B12379303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5-C14-NH2 (hydrochloride)
Molecular FormulaC27H41ClN4O4
Molecular Weight521.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCCN.Cl
InChIInChI=1S/C27H40N4O4.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-29-20-13-14-21-22(19-20)27(35)31(26(21)34)23-15-16-24(32)30-25(23)33;/h13-14,19,23,29H,1-12,15-18,28H2,(H,30,32,33);1H
InChIKeyCWAMIYMVDUEBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-5-C14-NH2 (hydrochloride): A C5-Functionalized, Long-Chain CRBN Ligand-Linker Conjugate for Advanced PROTAC Design


Pomalidomide-5-C14-NH2 (hydrochloride) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate based on the pomalidomide scaffold. The compound incorporates a C14 aliphatic linker chain terminating in a primary amine group, anchored at the C5 position of the phthalimide ring . This architecture enables direct conjugation to target protein-binding warheads for proteolysis-targeting chimera (PROTAC) development . The molecular formula is C27H41ClN4O4, with a molecular weight of 521.09 g/mol . Unlike unmodified pomalidomide or C4-functionalized analogs, C5 attachment combined with the extended C14 linker imparts distinct spatial reach and conformational properties that differentiate this compound for applications requiring specific ternary complex geometries [1].

Why Pomalidomide-5-C14-NH2 (hydrochloride) Cannot Be Interchanged with C4 or Shorter-Chain CRBN Ligand-Linker Conjugates


CRBN-recruiting PROTAC building blocks are not generic commodities because ternary complex formation is exquisitely sensitive to linker length, attachment position, and conformational dynamics. Pomalidomide docks into a shallow CRBN binding pocket with a fixed exit vector, and even minor alterations in linker composition—such as a shift from C6 to C14 or from C4 to C5 attachment—can propagate directly into the spatial orientation of the target-binding warhead [1]. A mismatch as small as two methylene units can switch a degrader from full agonism to complete inactivity [2]. The C5 attachment position modifies CRBN-binding geometry in ways distinct from C4, affecting neo-substrate recruitment and off-target degradation profiles [3]. Consequently, substituting Pomalidomide-5-C14-NH2 with a shorter-chain analog (e.g., C6-NH2) or with a C4-attached variant fundamentally alters the degrader's physical reach, ternary complex stability, and ultimately degradation efficiency .

Quantitative Differentiation Evidence for Pomalidomide-5-C14-NH2 (hydrochloride) versus Shorter-Chain and C4-Attached CRBN Ligand-Linker Conjugates


Linker Length Differential: C14 versus C6 Extends Maximum Spatial Reach by Approximately 10 Å

The C14 alkyl linker in Pomalidomide-5-C14-NH2 (hydrochloride) provides approximately 17.8 Å of fully extended reach from the CRBN binding pocket, compared to approximately 7.6 Å for the C6 analog Pomalidomide-C6-NH2 hydrochloride, calculated based on standard C–C bond lengths (1.54 Å) in all-trans conformation. This differential of approximately 10 Å in maximum reach fundamentally alters the accessible spatial volume for ternary complex formation [1]. In PROTAC design, the linker must bridge the distance between the CRBN exit vector and the target protein's ligand-binding site; linker length directly governs whether productive ternary complexes can form [2].

PROTAC Design Linker Optimization Ternary Complex Geometry

C5 versus C4 Attachment Position: Altered CRBN-Binding Geometry and Neo-Substrate Recruitment Profile

Functionalization at the C5 position of the pomalidomide phthalimide ring produces distinct structure-activity relationships compared to C4 attachment. C4 modifications maintain predictable CRBN binding orientation and consistent ternary complex assembly across diverse target classes, making C4 the preferred initial screening attachment point [1]. In contrast, C5 modifications impact CRBN binding orientation more dramatically and can fine-tune neo-substrate recruitment, with studies demonstrating that modifications of appropriate size at the C5 position reduced off-target zinc finger (ZF) protein degradation [2]. A high-throughput imaging platform profiling pomalidomide-based PROTACs revealed that nearly all profiled PROTACs exhibited off-target degradation of various ZF proteins, and that C5 modifications (including piperazine and 2,6-diazaspiro[3.3]heptane substitution) successfully reduced these off-target effects while enhancing on-target potency [3].

PROTAC Selectivity Off-Target Mitigation CRBN SAR

Aqueous Solubility: Pomalidomide-5-C14-NH2 Hydrochloride Provides Solubility Advantage for In Vitro Assay Preparation

Pomalidomide-5-C14-NH2 is supplied as the hydrochloride salt, with established solubility in DMSO and compatibility with standard in vitro and in vivo formulation vehicles. Supplier documentation indicates solubility in DMSO, with recommended formulation approaches including DMSO:PEG300:Tween 80:Saline (10:40:5:45) for in vivo applications . In PROTAC linker design, longer alkyl chains typically reduce aqueous solubility due to increased hydrophobicity; however, the hydrochloride salt form of Pomalidomide-5-C14-NH2 partially mitigates this limitation compared to free-base C14 alkyl-functionalized pomalidomide derivatives [1]. The compound demonstrates adequate solubility for typical PROTAC screening concentrations (10 mM DMSO stock solutions) and is stable at -20°C for long-term storage .

PROTAC Solubility Assay Compatibility Formulation

High Purity Grade (≥98%) with Defined Physicochemical Properties Reduces Batch-to-Batch Variability

Pomalidomide-5-C14-NH2 hydrochloride is supplied with documented purity of ≥98% from multiple commercial sources, with full characterization including molecular formula (C27H41ClN4O4), molecular weight (521.09 g/mol), SMILES string, and InChI key . The compound appears as a blue to blue-green solid powder and requires storage at -20°C in a sealed, moisture-protected environment . This defined purity specification contrasts with some shorter-chain analogs that may be supplied at ≥95% purity, providing lower confidence in the precise stoichiometry required for PROTAC conjugation reactions .

PROTAC Synthesis Quality Control Reproducibility

Recommended Research Applications for Pomalidomide-5-C14-NH2 (hydrochloride) in Targeted Protein Degradation


PROTAC Library Synthesis for Linker Length Optimization Studies

Pomalidomide-5-C14-NH2 (hydrochloride) serves as the extended-reach component in parallel PROTAC libraries designed to systematically evaluate linker length effects on degradation efficiency. When paired with shorter-chain analogs (e.g., C2, C4, C6 variants), the C14 linker enables exploration of the full spatial parameter space necessary for ternary complex formation . The terminal primary amine provides a reactive handle for direct conjugation to carboxylic acid-containing target ligands via amide bond formation, enabling rapid synthesis of focused PROTAC series for structure-activity relationship (SAR) analysis .

C5-Position Functionalization for Off-Target Mitigation and Selectivity Profiling

This compound is specifically indicated for PROTAC projects where off-target degradation of zinc finger proteins or other neo-substrates represents a confounding variable. The C5 attachment position offers a distinct SAR profile compared to C4-functionalized building blocks, with class-level evidence indicating that C5 modifications can reduce off-target ZF degradation while maintaining on-target potency [1]. Researchers seeking to benchmark the selectivity of their CRBN-recruiting PROTACs should include C5-attached building blocks as a comparative arm in their degrader design strategy [2].

Targets Requiring Extended Spatial Reach for Ternary Complex Formation

Pomalidomide-5-C14-NH2 is the appropriate building block for protein targets where the ligand-binding site is located deep within a binding pocket or where the target ligand's attachment vector is spatially distant from the protein surface. The C14 linker provides approximately 17.8 Å of extended reach (versus ~7.6 Å for C6 analogs), making it suitable for bridging larger protein-protein distances in ternary complex formation [3]. This compound should be prioritized when initial screening with shorter linkers (C2–C6) fails to produce measurable degradation, as the extended reach may be required to achieve productive proximity between CRBN and the target protein [4].

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